1-(3-Chloro-4-methylphenyl)-2-pyrrolidinone
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Overview
Description
1-(3-Chloro-4-methylphenyl)-2-pyrrolidinone is an organic compound that belongs to the class of pyrrolidinones It is characterized by the presence of a pyrrolidinone ring substituted with a 3-chloro-4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-methylphenyl)-2-pyrrolidinone typically involves the reaction of 3-chloro-4-methylphenylamine with a suitable pyrrolidinone precursor. One common method is the acylation of 3-chloro-4-methylphenylamine with pyrrolidinone under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-methylphenyl)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
1-(3-Chloro-4-methylphenyl)-2-pyrrolidinone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent or as a building block for drug development.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methylphenyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-4-methylphenyl)-3-methylurea
- 1-(3-Chloro-4-methylphenyl)-3-pyridylmethylurea
- 3-Chloro-4-methylphenyl isocyanate
Uniqueness
1-(3-Chloro-4-methylphenyl)-2-pyrrolidinone is unique due to its specific structural features, such as the presence of both a pyrrolidinone ring and a 3-chloro-4-methylphenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H12ClNO |
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Molecular Weight |
209.67 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H12ClNO/c1-8-4-5-9(7-10(8)12)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
HXGLUXVMOYVEBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCC2=O)Cl |
Origin of Product |
United States |
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